1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-8-9-19(14-18(15)4)25(23,24)22-12-10-21(11-13-22)20-16(2)6-5-7-17(20)3/h5-9,14H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRMBKDCWSTZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts alkylation reactions, where dimethylbenzene is reacted with piperazine in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl Piperazine Derivatives
Key Observations:
- Methyl Groups: Enhance lipophilicity (e.g., 3,4-dimethylphenylsulfonyl in the target compound) but may reduce solubility . Fluorine Substituents (e.g., in ): Improve bioavailability and binding affinity via hydrophobic and electrostatic interactions.
- Conformational Analysis: The piperazine ring typically adopts a chair conformation (e.g., ), with dihedral angles between aromatic rings influencing spatial orientation.
Physicochemical Properties
- Lipophilicity: The target compound’s 3,4-dimethylphenylsulfonyl group increases logP compared to analogs with polar groups (e.g., 4-fluorophenylsulfonyl in ).
Hydrogen Bonding :
- Sulfonyl groups act as hydrogen bond acceptors, critical for target binding (e.g., in ).
Biological Activity
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 390.5 g/mol
- CAS Registry Number : Not explicitly listed but related compounds have been cataloged under similar identifiers.
The compound exhibits biological activity through various mechanisms, primarily involving inhibition of specific enzymes and modulation of neurotransmitter levels. Notably, it has been shown to interact with human acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Inhibition of Acetylcholinesterase
Research indicates that piperazine derivatives, including this compound, can inhibit AChE effectively. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive function and has implications for treating neurodegenerative disorders such as Alzheimer's disease .
Anticonvulsant Activity
A study on related compounds demonstrated that N-(2,6-dimethylphenyl) semicarbazones exhibited significant anticonvulsant properties. The mechanism involved the modulation of GABA levels and inhibition of GABA transaminase activity, suggesting that similar piperazine derivatives may also exert anticonvulsant effects through analogous pathways .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | Increased acetylcholine levels | |
| Anticonvulsant | Effective in maximal electroshock test | |
| Neurotoxicity Assessment | No significant neurotoxicity observed |
Case Study: Anticonvulsant Efficacy
In a controlled study involving various N-(2,6-dimethylphenyl) semicarbazones, one compound demonstrated broad-spectrum anticonvulsant activity across five seizure models without neurotoxic or hepatotoxic effects. This highlights the potential therapeutic applications of piperazine derivatives in epilepsy management .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. The presence of the dimethylphenyl groups enhances lipophilicity and may facilitate better interaction with biological targets such as AChE.
Table 2: Structural Variants and Their Activities
| Variant | Activity | Remarks |
|---|---|---|
| 1-(2,6-Dimethylphenyl)-piperazine | Moderate AChE inhibition | Base compound |
| 1-(3,4-Dimethylphenyl)sulfonyl derivative | Enhanced AChE inhibition | Increased potency |
| N-(2,6-Dimethylphenyl) semicarbazones | Significant anticonvulsant effect | Broad-spectrum efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
